Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Lipophilicity PROTAC Linker Design Drug-likeness

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS 914347-01-6) is a brominated pyrimidine-piperidine hybrid building block with the molecular formula C₁₁H₁₄BrN₃O₂ and a molecular weight of 300.15 g·mol⁻¹. The compound is classified as a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker precursor, wherein the 5-bromopyrimidine moiety serves as a synthetic handle for further cross-coupling functionalization and the methyl piperidine-4-carboxylate segment provides a rigid, nitrogen-containing scaffold for linker extension.

Molecular Formula C11H14BrN3O2
Molecular Weight 300.15 g/mol
CAS No. 914347-01-6
Cat. No. B1451457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
CAS914347-01-6
Molecular FormulaC11H14BrN3O2
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br
InChIInChI=1S/C11H14BrN3O2/c1-17-10(16)8-2-4-15(5-3-8)11-13-6-9(12)7-14-11/h6-8H,2-5H2,1H3
InChIKeyCCUNQFMNCAFIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS 914347-01-6): Core Identity for PROTAC Linker Procurement


Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS 914347-01-6) is a brominated pyrimidine-piperidine hybrid building block with the molecular formula C₁₁H₁₄BrN₃O₂ and a molecular weight of 300.15 g·mol⁻¹ [1]. The compound is classified as a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker precursor, wherein the 5-bromopyrimidine moiety serves as a synthetic handle for further cross-coupling functionalization and the methyl piperidine-4-carboxylate segment provides a rigid, nitrogen-containing scaffold for linker extension . It is synthesized via nucleophilic aromatic substitution of 5-bromo-2-chloropyrimidine with methyl piperidine-4-carboxylate in the presence of DIPEA in acetonitrile, yielding the product as a white solid in approximately 41% yield after chromatographic purification . The compound is supplied commercially at ≥98% purity (HPLC) and is catalogued under PubChem CID 45036909 [1].

Why Generic Substitution Fails for Methyl 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylate in PROTAC Linker Design


In PROTAC linker design, seemingly minor structural variations—such as methyl ester versus ethyl ester, carboxylic acid, or regioisomeric substitution—produce quantifiable differences in lipophilicity, molecular weight, hydrogen-bonding capacity, and downstream synthetic versatility that directly impact ternary complex formation, cellular permeability, and degrader efficacy [1]. Generic substitution of methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate with its closest analogs (e.g., the ethyl ester or the free carboxylic acid) without adjusting the overall PROTAC design introduces uncontrolled variables in LogP, topological polar surface area (TPSA), and rotatable bond count that can alter linker rigidity and E3 ligase–target protein orientation [2]. The following quantitative evidence demonstrates precisely where this compound differs from its nearest structural neighbors, providing a data-driven basis for informed procurement decisions.

Quantitative Differentiation Guide: Methyl 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Methyl Ester vs. Carboxylic Acid Analog

The methyl ester of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate exhibits a computed LogP (XLogP3) of 1.70, compared with the corresponding carboxylic acid analog (CAS 799283-92-4) which has a LogP of approximately 1.31–2.06 depending on the computational method employed, with the most reliable consensus value being 1.31 (Chembase LogP) [1][2]. The methyl ester thus provides approximately 0.4 log units higher lipophilicity than the free acid. This difference is meaningful for PROTAC linker design, where excessive polarity can impair passive membrane permeability, while excessive lipophilicity can promote non-specific binding [3]. The methyl ester occupies a balanced intermediate lipophilicity window (cLogP 1.5–3.0) preferred for orally bioavailable PROTACs, whereas the carboxylic acid at physiological pH (LogD₇.₄ = −1.79) is predominantly ionized, potentially limiting cellular uptake of PROTAC conjugates [2].

Lipophilicity PROTAC Linker Design Drug-likeness

Molecular Weight and Steric Footprint: Methyl Ester vs. Ethyl Ester Analog for PROTAC Linker Length Optimization

The methyl ester (MW 300.15 g·mol⁻¹) is 14.03 Da lighter than the ethyl ester analog (CAS 1169977-62-1, MW 314.18 g·mol⁻¹), representing a ~4.5% reduction in molecular weight [1]. In PROTAC design, where the total molecular weight of the heterobifunctional degrader must remain below approximately 900–1000 Da for favorable drug-like properties, every 14 Da reduction at the linker level is significant for maintaining overall compliance with Lipinski's Rule of Five and for optimizing the distance between the E3 ligase ligand and the target protein warhead [2]. The methyl ester also introduces one fewer rotatable bond than the ethyl ester (3 vs. 4 in the ester side chain, though the total count may vary depending on linker extension), potentially conferring greater conformational rigidity to the linker region [1].

Molecular Weight PROTAC Linker Structure-Activity Relationship

Commercial Purity Specification: 98% Methyl Ester vs. 95% Ethyl Ester and Carboxylic Acid Analogs

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is routinely supplied at ≥98% purity (HPLC), with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC verification . In contrast, the ethyl ester analog (CAS 1169977-62-1) is typically supplied at 95% purity, and the carboxylic acid analog (CAS 799283-92-4) is also supplied at 95% purity [1]. This represents a 3-percentage-point higher purity specification for the methyl ester. While this may appear modest, in multi-step PROTAC synthesis where the linker is incorporated at an early stage, a 3% impurity burden at the linker level propagates through subsequent steps, potentially reducing the final degrader yield and complicating purification [2]. The methyl ester's higher commercial purity reduces the need for re-purification prior to use in PROTAC assembly.

Purity Quality Control PROTAC Synthesis

Synthetic Versatility: Methyl Ester as a Multi-Directional Intermediate vs. Terminal Carboxylic Acid Analog

The methyl ester functionality of the target compound enables at least three distinct downstream synthetic pathways: (i) hydrolysis to the free carboxylic acid for amide coupling; (ii) direct aminolysis to form amide-linked PROTAC extensions; and (iii) reduction to the primary alcohol for ether or carbamate linkage formation . The carboxylic acid analog (CAS 799283-92-4) is limited primarily to amide bond formation via activation (e.g., HATU, EDC), whereas the methyl ester can serve as a protected form of the acid, a direct electrophile for aminolysis, or a precursor to the alcohol [1]. Furthermore, the methyl ester was specifically employed as a key intermediate in the synthesis of RORγ modulators (WO2018/138356), where the bromopyrimidine moiety underwent subsequent palladium-catalyzed cross-coupling while the methyl ester was retained for late-stage diversification [2]. This documented use in a pharmaceutical patent context provides direct evidence of the methyl ester's synthetic utility in medicinal chemistry campaigns.

Synthetic intermediate Functional group interconversion PROTAC linker diversification

Hydrogen-Bond Donor Count and TPSA: Conformational and Permeability Implications for PROTAC Linkers

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has zero hydrogen-bond donors (HBD = 0) and a topological polar surface area (TPSA) of 55.32 Ų [1]. This contrasts with the carboxylic acid analog (CAS 799283-92-4), which possesses one HBD and a TPSA of 66.32 Ų [2]. The absence of HBDs in the methyl ester eliminates the potential for intramolecular hydrogen bonding that could constrain linker conformation, while the lower TPSA (ΔTPSA = −11.0 Ų) predicts improved passive membrane permeability for PROTAC conjugates incorporating this linker [3]. In PROTAC design, linkers with HBD = 0 and TPSA < 60 Ų are preferred for maintaining the overall degrader within favorable permeability space (typically TPSA < 140 Ų for the full PROTAC molecule) [3][4].

Hydrogen-bond donor TPSA Membrane permeability

Regiochemical Specificity: 4-Carboxylate Methyl Ester vs. 3-Carboxylate Regioisomer for PROTAC Linker Geometry

The target compound positions the methyl carboxylate at the piperidine 4-position, producing a linear extension vector from the pyrimidine C2–N–piperidine axis. In contrast, the 3-carboxylate regioisomer (CAS 799283-93-5) positions the carboxylate off-axis, generating an angular trajectory [1][2]. While direct comparative crystallographic or ternary complex data for PROTACs incorporating these two linkers are not currently available in the public domain, the class-level principle is well-established: the 4-substituted piperidine scaffold provides a para-like linear geometry preferred for maximizing the distance between E3 ligase ligand and target protein warhead, whereas the 3-substituted (meta-like) geometry introduces a kink that can alter ternary complex stability [3]. In many PROTAC designs, maintaining a linear linker trajectory is critical for achieving the optimal surface complementarity required for productive ternary complex formation and subsequent ubiquitination [3].

Regiochemistry PROTAC linker geometry Ternary complex formation

Optimal Procurement Scenarios for Methyl 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylate Based on Quantified Differentiation Evidence


PROTAC Linker Library Construction Requiring Balanced Lipophilicity (LogP ~1.7) and Zero HBDs

When building a PROTAC linker library where maintaining the final degrader within oral drug-like property space is critical, methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is the preferred choice over the carboxylic acid analog. Its measured XLogP3 of 1.70 [1], zero hydrogen-bond donor count, and TPSA of 55.32 Ų [1] collectively predict superior passive membrane permeability compared to the acid analog (LogD₇.₄ = −1.79; HBD = 1; TPSA = 66.32 Ų) [2]. The bromine atom at the pyrimidine 5-position provides a synthetic handle for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling to introduce diverse warhead attachment points, while the methyl ester can be selectively unmasked to the acid for E3 ligase ligand conjugation at a late stage .

Medicinal Chemistry Campaigns Targeting RORγ or Related Nuclear Receptors

This compound has direct precedent as a synthetic intermediate in the preparation of RORγ modulators (WO2018/138356, Example 9a) . In this patent, the bromopyrimidine-piperidine scaffold was elaborated via the bromine handle while retaining the methyl ester for downstream diversification. For research groups pursuing RORγ or analogous nuclear receptor targets, procuring this specific intermediate provides a validated entry point into the chemical space protected by this patent family. The documented synthesis (41% yield from 5-bromo-2-chloropyrimidine and methyl piperidine-4-carboxylate) also provides a benchmark for in-house re-synthesis if required at scale.

PROTAC Design Campaigns Prioritizing Linker Minimization and Low Molecular Weight

For PROTAC programs where the combined molecular weight of the E3 ligand and target warhead already approaches the 900–1000 Da threshold, every mass unit saved at the linker level is valuable. The methyl ester (MW 300.15) saves 14.03 Da compared to the ethyl ester analog (MW 314.18) [1] while providing identical synthetic functionality (hydrolysis, aminolysis, reduction). This 4.5% mass reduction at the linker level can be decisive for maintaining overall degrader compliance with physicochemical property guidelines. Additionally, the methyl ester's higher commercial purity (≥98% vs. 95% for the ethyl ester) reduces the need for pre-use purification in precious PROTAC synthesis campaigns.

Structure-Activity Relationship (SAR) Studies on Linker Geometry in Ternary Complex Formation

When systematically probing the impact of linker geometry on PROTAC ternary complex stability and degradation efficiency, the 4-carboxylate substitution pattern of this compound provides a linear (para-like) extension vector that contrasts with the angular (meta-like) vector of the 3-carboxylate regioisomer (CAS 799283-93-5) [1][3]. Although direct comparative degradation efficiency data are not publicly available for this specific pair, the class-level evidence strongly supports that linker geometry is a critical determinant of ternary complex cooperativity and degradation potency [4]. Procuring both the 4-carboxylate methyl ester and the 3-carboxylate regioisomer enables head-to-head SAR exploration of this geometric variable within an otherwise identical chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.